Product packaging for 2-Methylquinoxaline-5,6-diamine(Cat. No.:CAS No. 103538-92-7)

2-Methylquinoxaline-5,6-diamine

Cat. No.: B563953
CAS No.: 103538-92-7
M. Wt: 174.207
InChI Key: DKWFSXZXEZZICZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylquinoxaline-5,6-diamine is a high-purity chemical intermediate offered for research and development purposes. This compound, with the molecular formula C9H10N4, is a derivative of the quinoxaline heterocycle . The quinoxaline core is a privileged structure in medicinal chemistry, known for exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties . As a diamine-functionalized molecule, it serves as a versatile building block for the synthesis of more complex chemical entities, particularly through reactions that utilize its amine groups, such as the formation of Schiff bases . Researchers can leverage this compound to develop novel quinoxaline derivatives for evaluating and optimizing new pharmacological agents, especially in the search for effective antimicrobial compounds . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4 B563953 2-Methylquinoxaline-5,6-diamine CAS No. 103538-92-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103538-92-7

Molecular Formula

C9H10N4

Molecular Weight

174.207

IUPAC Name

2-methylquinoxaline-5,6-diamine

InChI

InChI=1S/C9H10N4/c1-5-4-12-9-7(13-5)3-2-6(10)8(9)11/h2-4H,10-11H2,1H3

InChI Key

DKWFSXZXEZZICZ-UHFFFAOYSA-N

SMILES

CC1=CN=C2C(=N1)C=CC(=C2N)N

Synonyms

5,6-Quinoxalinediamine, 2-methyl-

Origin of Product

United States

Synthetic Methodologies for 2 Methylquinoxaline 5,6 Diamine and Analogous Structures

Classical Approaches to Quinoxaline (B1680401) Core Formation

The traditional and most prevalent methods for constructing the quinoxaline ring system are rooted in condensation reactions that form the heterocyclic pyrazine (B50134) ring. These approaches have been refined over more than a century, offering a reliable pathway to a wide array of quinoxaline derivatives.

Condensation Reactions of 1,2-Dicarbonyl Compounds with 1,2-Diamino Compounds

The cornerstone of quinoxaline synthesis is the acid-catalyzed condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This reaction, first reported by Körner and Hinsberg in 1884, is a facile and widely used method for preparing quinoxalines and their substituted analogs. encyclopedia.pubsapub.org The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidative aromatization to yield the stable quinoxaline ring system. Numerous catalysts and reaction conditions have been developed to improve yields, shorten reaction times, and promote greener synthesis. sapub.org

The most direct application of this classical approach is the reaction of an o-phenylenediamine (B120857) with a vicinal (1,2-) diketone. chim.it This condensation is highly efficient and can be catalyzed by various Lewis or Brønsted acids. chim.it A range of catalysts have been employed to facilitate this transformation under mild conditions, often with excellent yields. For example, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used in tap water at room temperature, allowing for easy product isolation by simple filtration. chim.it Other effective catalysts include iodine, often in conjunction with microwave irradiation to accelerate the reaction. sapub.orgnih.gov The versatility of this method allows for the use of various substituted o-phenylenediamines and both cyclic and acyclic 1,2-diketones, providing access to a diverse library of quinoxaline derivatives. chim.it

Below is a table summarizing various catalytic systems used for the synthesis of quinoxalines from o-phenylenediamines and vicinal diketones.

CatalystSolventTemperatureTimeYield (%)Reference
Cerium (IV) Ammonium Nitrate (CAN)WaterRoom Temp.20 min80-98 encyclopedia.pubchim.it
Iodine (catalytic)Ethanol (B145695)/Water50°C (Microwave)2-6 min82-94 nih.gov
Nanozeolite Clinoptilolite-PSAWaterRoom Temp.10-20 min95-98 chim.it
Alumina-Supported MoVPToluene (B28343)Room Temp.120 min80-92 nih.gov
Zinc TriflateAcetonitrileRoom Temp.1-2.5 h85-91 encyclopedia.pub

This table is interactive. Data can be sorted by column.

A valuable modification of the classical synthesis involves the use of α-hydroxyl ketones as surrogates for 1,2-dicarbonyl compounds. chim.itnih.gov This approach typically requires a tandem or one-pot process where the α-hydroxyl ketone is first oxidized to the corresponding dicarbonyl intermediate, which is then trapped in situ by the o-phenylenediamine. thieme-connect.comyork.ac.uk This eliminates the need to handle potentially unstable α-dicarbonyl compounds. thieme-connect.com

Various catalytic systems have been developed to facilitate this oxidative cyclization. A straightforward one-pot procedure utilizes iodine (20 mol%) in DMSO, where DMSO acts as both the solvent and the oxidant, affording quinoxaline derivatives in high yields (78-99%). nih.gov Another efficient method employs metal-catalyzed aerobic oxidation. thieme-connect.comyork.ac.uk For instance, catalysts like palladium acetate (B1210297) [Pd(OAc)2] or a RuCl2(PPh3)3-TEMPO system can effectively convert α-hydroxy ketones to quinoxalines in the presence of air as the terminal oxidant. thieme-connect.comresearchgate.net

α-Halogen ketones, particularly α-bromoketones like phenacyl bromides, serve as effective precursors for the 1,2-dicarbonyl synthon in quinoxaline synthesis. chim.itnih.gov The reaction with o-phenylenediamines proceeds through a condensation-oxidation sequence. nih.gov An efficient one-pot strategy involves heating the α-halo ketone and the o-phenylenediamine in water at 80°C, a method that notably requires no catalyst or co-catalyst. nih.gov Heterogeneous catalysts such as HClO4·SiO2 have also been shown to be effective, tolerating both aryl and alkyl α-bromoketones and providing excellent yields. chim.it This method is advantageous due to the wide availability of α-haloketones and the operational simplicity of the reaction. nih.govnih.gov

Cyclization Pathways

Beyond direct condensation, other cyclization strategies have been developed to access the quinoxaline core, offering alternative routes from different starting materials.

An alternative synthetic strategy for preparing quinoxalines involves the cyclization of α-arylimino oximes derived from α-dicarbonyl compounds. nih.govopenarchives.gr This method provides a distinct pathway to the quinoxaline scaffold. The reaction sequence involves the initial formation of an oxime, which then undergoes cyclization. This approach is noted as a known synthetic strategy for substituted quinoxalines, highlighting the diverse methodologies available for constructing this important heterocyclic system. nih.gov

Ring Transformation Strategies for Quinoxaline Synthesis

The synthesis of quinoxalines can also be achieved through the transformation of other heterocyclic ring systems. This strategy can be particularly useful when the starting heterocycle is readily available or when it allows for the introduction of specific substitution patterns that are difficult to achieve through direct condensation methods.

A documented example of a ring transformation leading to a quinoxaline derivative is the alkaline hydrolysis of a fused alloxazine, specifically 8-Amino-1H-benzo[g]pteridine-2,4-dione, which yields 6-Amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid. This transformation demonstrates the conversion of a pteridine (B1203161) ring system into a quinoxaline.

While less common than direct synthetic methods, ring transformation strategies offer an alternative pathway to access the quinoxaline core and can be a valuable tool in the synthesis of complex derivatives.

Advanced Synthetic Protocols for 2-Methylquinoxaline-5,6-diamine Scaffolds

Modern organic synthesis has seen the development of highly efficient and atom-economical methods for the construction of heterocyclic compounds. These advanced protocols are particularly relevant for the synthesis of complex molecules like this compound.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly valued for their ability to construct complex molecules from simple starting materials in a single synthetic operation, thereby reducing waste and improving efficiency. Several MCRs have been developed for the synthesis of quinoxaline derivatives.

A notable example is the one-pot, two-step synthesis of quinoxalinyl amides from N-Boc o-phenylenediamine, isocyanides, and α-ketoaldehydes. This reaction proceeds through a hemiaminal and a dihydroquinoxaline intermediate. While this specific example leads to an amide-substituted quinoxaline, the underlying principle of combining multiple components in a single pot could be adapted for the synthesis of other derivatives.

Another approach involves the initial reduction of a 2-nitroaniline (B44862) to an o-phenylenediamine in situ, followed by a tandem condensation with a 1,2-dicarbonyl compound. This has been achieved using graphene oxide as a catalyst. This method is particularly attractive as it avoids the isolation of the often sensitive o-phenylenediamine intermediate.

Starting MaterialsReagents/CatalystProduct TypeReference
N-Boc o-phenylenediamine, isocyanide, α-ketoaldehydePhenylphosphinic acid, TFAQuinoxalinyl amide
2-Nitroaniline, 1,2-dicarbonyl compoundGraphene oxide, Hydrazine hydrateSubstituted quinoxaline
o-Phenylenediamine, Aryl ketone, SulfurPiperidineQuinoxaline-2-thione rsc.org

Oxidative Cyclization Techniques

Oxidative cyclization reactions provide a direct route to quinoxalines from precursors that are one oxidation state away from the final aromatic product. These methods often involve the in situ generation of the quinoxaline ring through a cyclization-oxidation sequence.

A prominent example is the reaction of o-phenylenediamines with α-halo ketones, such as phenacyl bromides. This reaction can proceed in water at elevated temperatures without the need for a catalyst, representing a green synthetic approach. The reaction involves the initial alkylation of one of the amino groups, followed by cyclization and subsequent oxidation to the aromatic quinoxaline.

Another innovative oxidative cyclization involves the reaction of N-arylenamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of an oxidant like (diacetoxyiodo)benzene. This tandem process involves an initial oxidative azidation followed by cyclization to form the quinoxaline ring. acs.org

Starting MaterialsReagents/OxidantKey FeaturesReference
o-Phenylenediamine, α-Halo ketoneWater, HeatCatalyst-free, Green
N-Arylenamine, TMSN₃(Diacetoxyiodo)benzeneTandem azidation/cyclization acs.org

Catalyst-Free Methodologies

The development of catalyst-free synthetic methods is a significant goal in sustainable chemistry. Several catalyst-free approaches for the synthesis of quinoxalines have been reported, often relying on the inherent reactivity of the starting materials under specific reaction conditions.

The reaction between o-phenylenediamines and 1,2-dicarbonyl compounds, a classic method for quinoxaline synthesis, can be achieved under catalyst-free conditions in methanol (B129727) at ambient temperature, affording the products in excellent yields within a very short reaction time. researchgate.net This remarkably simple and green protocol is scalable and represents a highly efficient way to access the quinoxaline core. researchgate.net

Furthermore, the previously mentioned reaction of o-phenylenediamines with phenacyl bromides in refluxing ethanol also proceeds without a catalyst. Ultrasound irradiation has also been employed to promote the catalyst-free synthesis of quinoxaline derivatives in water, showcasing another green chemistry approach.

Starting MaterialsReaction ConditionsAdvantagesReference
o-Phenylenediamine, 1,2-Dicarbonyl compoundMethanol, Room temperature, 1 minuteFast, Green, Scalable researchgate.net
o-Phenylenediamine, Phenacyl bromideRefluxing ethanolSimple, Efficient
o-Phenylenediamine, IsatinWater, UltrasoundGreen, Efficient

Catalytic Synthesis of this compound Derivatives

The use of catalysts is often essential to achieve high yields and selectivity in the synthesis of quinoxaline derivatives, especially for substrates with sensitive functional groups. A wide variety of catalytic systems have been developed for this purpose.

A plausible and efficient route to this compound would likely involve the condensation of a suitably protected 1,2,4,5-tetraaminobenzene derivative with a methyl-substituted 1,2-dicarbonyl compound, such as pyruvaldehyde (methylglyoxal). However, due to the high reactivity and potential for side reactions of tetraaminobenzenes, a more practical approach would be the synthesis of a precursor like 2-methyl-5,6-dinitroquinoxaline followed by the reduction of the nitro groups.

The synthesis of 2-methyl-6-nitroquinoline (B57331) has been reported via the reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) in the presence of concentrated HCl. A similar strategy could be envisioned for a dinitro-o-phenylenediamine to form the corresponding dinitroquinoxaline.

Various catalysts have been shown to be effective in the condensation of o-phenylenediamines with 1,2-dicarbonyls. These include:

Iridium complexes with N-heterocyclic carbene ligands: These have been used for the synthesis of 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and 1,2-phenylenediamines. mdpi.com

Manganese catalysts: Reported for the dehydrogenative coupling of glycerol with amines to produce substituted 2-methylquinoxalines.

Organocatalysts: Nitrilotris(methylenephosphonic acid) has been used to catalyze the reaction between 1,2-diamines and 1,2-carbonyl compounds.

Solid acid catalysts: Alumina-supported heteropolyoxometalates have been shown to be efficient and recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov

The choice of catalyst and reaction conditions would be crucial for the successful synthesis of this compound or its precursors, needing careful optimization to ensure high yields and avoid the formation of byproducts.

Catalyst SystemStarting MaterialsProduct TypeReference
Iridium-NHC complexGlycerol, 1,2-Phenylenediamine2-Methylquinoxaline mdpi.com
Manganese complexGlycerol, AminesSubstituted 2-methylquinoxaline
Nitrilotris(methylenephosphonic acid)1,2-Diamine, 1,2-DicarbonylSubstituted quinoxaline
Alumina-supported heteropolyoxometalateo-Phenylenediamine, 1,2-DicarbonylSubstituted quinoxaline nih.gov

Transition Metal Catalysis

Transition metal catalysts have proven to be highly effective in facilitating the formation of the quinoxaline scaffold through various reaction pathways, including cyclizations, condensations, and annulations.

A notable environmentally conscious approach for the synthesis of 2-methylquinoxaline derivatives involves the use of iridium catalysts with glycerol as a sustainable C3 source. In one such system, an iridium complex bearing an N-heterocyclic carbene (NHC) ligand efficiently catalyzes the reaction between 1,2-phenylenediamines and glycerol. mdpi.comsemanticscholar.org This method is distinguished by its high atom economy, utilizing nearly equimolar amounts of the reactants. The reaction typically proceeds under reflux conditions in a solvent such as 2,2,2-trifluoroethanol (B45653). mdpi.comsemanticscholar.org The proposed mechanism involves the iridium-catalyzed dehydrogenation of glycerol to form glyceraldehyde, which then undergoes a condensation reaction with the 1,2-phenylenediamine. Subsequent intramolecular dehydration and cyclization lead to the formation of the 2-methylquinoxaline product. mdpi.com

The optimization of this catalytic system has been explored, with various iridium complexes and reaction conditions being investigated to maximize the yield of the desired 2-methylquinoxaline derivatives.

Table 1: Iridium-Catalyzed Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and 1,2-Phenylenediamines

Entry 1,2-Phenylenediamine Derivative Catalyst Base Solvent Yield (%)
1 1,2-Phenylenediamine Iridium-NHC Complex K2CO3 2,2,2-Trifluoroethanol High
2 4-Methyl-1,2-phenylenediamine Iridium-NHC Complex K2CO3 2,2,2-Trifluoroethanol Good
3 4-Chloro-1,2-phenylenediamine Iridium-NHC Complex K2CO3 2,2,2-Trifluoroethanol Moderate

This table is a representation of typical results and conditions described in the literature.

Ruthenium-based catalysts have also been successfully employed for the synthesis of quinoxaline derivatives. One strategy involves a ruthenium-catalyzed hydrogen transfer reaction between 2-nitroanilines and vicinal diols, such as glycerol, to produce 2-methylquinoxalines. mdpi.comrsc.org This one-pot synthesis is advantageous as it obviates the need for external reducing agents, with the diol and the nitro group serving as the internal hydrogen donor and acceptor, respectively. rsc.org The reaction is typically performed at elevated temperatures. For instance, a reported ruthenium-catalyzed system produced 2-methylquinoxaline from glycerol and 2-nitroaniline at 150 °C. mdpi.comsemanticscholar.org While this method starts from a nitroaniline, it demonstrates the utility of ruthenium in forming the quinoxaline ring, a principle that can be extended to reactions involving diamines. Ruthenium complexes supported on materials like graphene oxide have also been explored for quinoxaline synthesis. researchgate.net

Copper catalysts offer a cost-effective and versatile platform for the synthesis of quinoxaline derivatives. Copper-catalyzed aerobic oxidative cyclization is a prominent method. rsc.orgrsc.orgresearchgate.netorganic-chemistry.org These reactions often utilize molecular oxygen as a green oxidant. rsc.org For instance, copper-catalyzed tandem ring-opening/cyclization reactions have been developed to synthesize functionalized pyrrolo[1,2-a]quinoxalines. rsc.org While not a direct synthesis of this compound, these methods highlight the capability of copper catalysts to facilitate complex C-C and C-N bond formations necessary for building the quinoxaline core and its derivatives. Copper-catalyzed direct amidation of 2-methylquinolines further underscores the utility of copper in modifying the quinoxaline scaffold. rsc.org

Main group metal Lewis acids, such as tin and indium chlorides, have been utilized in the intramolecular annulation of mono-propargylated aromatic ortho-diamines to yield quinoxalines. rsc.org These reactions can proceed under aerobic conditions. The regioselectivity of the cyclization, leading to either quinoxalines or quinolin-8-amines, can be influenced by the substituents on the starting material. One-pot procedures starting from ortho-nitro N-propargyl anilines using stoichiometric amounts of SnCl₂·2H₂O or indium powder have also been developed.

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions. Zeolites, in particular, have emerged as effective catalysts for quinoxaline synthesis.

Zeolites, particularly modified HY zeolites, have been successfully applied in the single-step synthesis of 2-methylquinoxaline. This is achieved through the cyclization reaction of a 1,2-diamine, such as 1,2-phenylenediamine, with a 1,2-diol, like 1,2-propanediol. The catalytic activity of these zeolites is influenced by their acidic properties and the nature of the exchanged metal cation.

In a study investigating the synthesis of 2-methylquinoxaline from 1,2-phenylenediamine and 1,2-propanediol at 350 °C, the catalytic activity of various modified HY zeolites was found to follow the order: PbHY > MnHY > CrHY > LaHY > HY > CuHY. This suggests that zeolites with medium acidity, such as Pb- and Cr-modified HY zeolites, exhibit higher activity. Conversely, high catalyst acidity and elevated reaction temperatures can lead to a decrease in the yield and selectivity of the desired product. Over a PbHY catalyst at 350 °C, a maximum yield of 82.1% of 2-methylquinoxaline with 99.2% conversion of 1,2-phenylenediamine was achieved.

Table 2: Catalytic Activity of Modified HY Zeolites in the Synthesis of 2-Methylquinoxaline

Catalyst Conversion of 1,2-phenylenediamine (%) Yield of 2-Methylquinoxaline (%)
PbHY 99.2 82.1
MnHY High High
CrHY High High
LaHY Moderate Moderate
HY Moderate Moderate
CuHY Lower Lower

Data is based on the cyclization reaction of 1,2-phenylenediamine and 1,2-propanediol at 350 °C as reported in the literature.

The use of HY zeolite as a catalyst for the condensation of o-aryldiamines and 1,2-dicarbonyl compounds at room temperature in ethanol has also been reported, demonstrating the versatility of zeolites under milder conditions. The catalyst in such systems can often be recovered and reused multiple times without a significant loss of activity.

Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for quinoxaline synthesis. Their large surface area and porous nature allow for high dispersion of active catalytic sites, enhancing contact between the substrate and the catalyst. rsc.org

An alkylsulfonate functionalized MOF, MIL-101-Cr–NH–RSO3H, has been successfully used to catalyze the condensation reaction between benzene-1,2-diamines and 1,2-dicarbonyl compounds. rsc.org This solid catalyst demonstrates high performance, stability, and excellent recycling capability. rsc.org

Copper-based MOFs, such as Cu(BDC), have also shown significant catalytic activity in the synthesis of quinoxalines through oxidative cyclization reactions. researchgate.net In comparative studies, Cu(BDC) exhibited higher catalytic activity than other copper-based MOFs like MOF-199 and even superior performance to MOFs based on other metals such as manganese and nickel. researchgate.net The optimal conditions for this catalyst involved using air as the oxidant in toluene at 100 °C, and the catalyst could be recovered and reused multiple times without a significant loss of activity. researchgate.net

Supported Metal Catalysts (e.g., Alumina-Supported Heteropolyoxometalates)

Supported metal catalysts, particularly heteropolyoxometalates on alumina (B75360), provide an efficient and recyclable methodology for preparing quinoxalines. nih.govnih.gov Molybdophosphovanadates supported on commercial alumina cylinders have been employed for the synthesis of quinoxaline derivatives from o-phenylenediamine and a 1,2-dicarbonyl compound like benzil (B1666583). nih.govnih.govresearchgate.net

These catalysts, prepared by incipient wetness impregnation, facilitate high yields under mild, heterogeneous conditions. nih.govnih.gov Specifically, CuH2PMo11VO40 supported on alumina has demonstrated high activity, enabling the reaction to proceed efficiently in toluene at room temperature. nih.govnih.gov The proposed mechanism involves the Brønsted acidity of the catalyst, which activates the dicarbonyl compound for nucleophilic attack by the diamine, followed by dehydration and proton elimination to form the quinoxaline product. nih.gov

The effectiveness of this catalytic system is demonstrated across various substituted 1,2-phenylenediamines, with results indicating that electron-donating groups on the diamine ring favor product formation, while electron-withdrawing groups can lead to slightly lower yields and longer reaction times. nih.gov

Table 1: Synthesis of Quinoxaline Derivatives using Alumina-Supported CuH2PMo11VO40 Catalyst Reaction Conditions: 1 mmol of 1,2-diamine, 1 mmol of benzil, 100 mg of catalyst, in toluene at room temperature.

Entry1,2-Diamine SubstituentTime (min)Yield (%)Reference
1None12092 nih.gov
24-Methyl10095 nih.gov
34-Chloro15089 nih.gov
44-Bromo18085 nih.gov
54-Nitro24072 nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic routes for quinoxalines. These approaches prioritize the use of non-toxic solvents, milder reaction conditions, and energy-efficient protocols.

Aqueous Media Reactions

Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Several methods have been developed for synthesizing quinoxalines in aqueous media. semanticscholar.org One such protocol involves the condensation of aromatic 1,2-diketones and 1,2-diamines in water at reflux temperature, which proceeds smoothly to give high yields without the need for any catalyst. semanticscholar.org

Other approaches utilize catalysts that are effective in water. A biodegradable and less toxic DABCO-based ionic liquid, [C8dabco]Br, has been successfully used as a catalyst for quinoxaline synthesis in water at 80°C. researchgate.net Similarly, tetraethylammonium (B1195904) bromate (B103136) has been employed to mediate the condensation of 1,2-diketones and 1,2-diamines in water, offering short reaction times and high yields. bioinfopublication.orgresearchgate.net The use of water as a solvent not only reduces environmental impact but also simplifies the workup procedure, often allowing for product isolation by simple filtration. chim.it

Room-Temperature Protocols

Conducting syntheses at room temperature is a key aspect of green chemistry as it minimizes energy consumption. Several catalytic systems enable the efficient production of quinoxalines at ambient temperatures. As previously mentioned, alumina-supported heteropolyoxometalates are highly effective for synthesizing quinoxalines at 25°C. nih.govnih.gov

Other catalysts, such as CrCl2·6H2O, PbBr2, and CuSO4·5H2O, have also been used for the condensation of aryl-1,2-diamines with 1,2-dicarbonyls at room temperature in ethanol, resulting in relatively short reaction times and high efficiency. orientjchem.org Furthermore, bentonite (B74815) clay K-10 has been utilized as a low-cost, green catalyst for the reaction of benzene-1,2-diamine with benzil in ethanol at room temperature, achieving a 95% yield in just 20 minutes. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of quinoxaline derivatives.

A solvent-free approach involves mixing a diamine and a dicarbonyl compound with a small amount of DMSO and exposing the paste to microwave irradiation for as little as 3.5 minutes, resulting in excellent yields of 80-90%. e-journals.in Another novel, solvent-free microwave methodology requires a reaction time of only 5 minutes at 160°C without any catalyst. udayton.edu Mineral supports like acidic alumina can also be used as catalysts in solvent-free, microwave-assisted reactions, which can facilitate the tandem oxidation of α-hydroxyketones (acyloins) to 1,2-dicarbonyls in a one-pot procedure to yield quinoxalines. researchgate.netosti.gov

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives Reaction Conditions: 1.1 mmol of diamine, 1.0 mmol of dicarbonyl, solvent-free or with minimal DMSO, under microwave irradiation.

DiamineDicarbonylTime (min)Yield (%)Reference
o-Phenylenediamine2,3-Butadione3.587 e-journals.in
o-PhenylenediamineIsatine3.587 e-journals.in
4-Nitrobenzene-1,2-diamine2,3-Butadione3.590 e-journals.in
4-Nitrobenzene-1,2-diamineGlyoxal (B1671930)3.590 e-journals.in
4,5-Dimethylbenzene-1,2-diamineBenzil397 researchgate.net

Specific Synthetic Routes for this compound

While many methodologies focus on general quinoxaline synthesis, specific routes have been developed for 2-methylquinoxaline derivatives. A particularly innovative and green approach utilizes glycerol, a readily available and sustainable C3 source, which can be obtained as a byproduct of biodiesel production. mdpi.comsemanticscholar.org

In one such method, 2-methylquinoxaline derivatives are synthesized from the reaction of various 1,2-phenylenediamines with glycerol using an iridium complex bearing an N-heterocyclic carbene (NHC) ligand as the catalyst. mdpi.comsemanticscholar.org The reaction is performed under reflux in 2,2,2-trifluoroethanol with potassium carbonate as a base, achieving high yields with excellent atom efficiency. mdpi.com The proposed mechanism suggests that the iridium catalyst first dehydrogenates glycerol to form glyceraldehyde, which then undergoes a series of dehydration and cyclization steps with the diamine to yield the 2-methylquinoxaline product. mdpi.comsemanticscholar.org

Another route involves the reaction of 1,2-phenylenediamine with 1,2-propanediol. researchgate.net This cyclization reaction has been carried out over various modified HY zeolites at 350 °C. researchgate.net

Based on these established principles, the direct synthesis of This compound would logically involve the condensation of 1,2,4,5-tetraaminobenzene with a suitable C3 synthon that can provide the methyl-substituted carbon backbone. Following the methodologies described, potential synthons would include glycerol or 1,2-propanediol in a catalyzed reaction, or a methyl-substituted 1,2-dicarbonyl compound such as pyruvaldehyde. The reaction would proceed via a double condensation to form the pyrazine ring fused to the diamino-substituted benzene (B151609) core.

Condensation of 2-Methyl-1,2-diketones with 1,2-diamines

A foundational and widely utilized method for synthesizing the quinoxaline scaffold is the acid-catalyzed condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.net To synthesize this compound directly via this route, the required precursors are 1,2,4,5-tetraaminobenzene and a 2-methyl-1,2-diketone, such as pyruvaldehyde (also known as methylglyoxal).

The reaction mechanism involves the initial nucleophilic attack of one amino group from the tetraaminobenzene onto one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine, followed by a second intramolecular cyclization and dehydration step involving the adjacent amino and carbonyl groups to form the stable, aromatic pyrazine ring of the quinoxaline system.

While direct condensation with pyruvaldehyde is feasible, alternative C3 synthons can also be employed. Catalytic systems have been developed to generate 2-methylquinoxaline derivatives from 1,2-diamines and more accessible starting materials like 1,2-propanediol or glycerol. researchgate.netmdpi.com For instance, iridium complexes bearing N-heterocyclic carbene ligands can efficiently catalyze the synthesis from glycerol and 1,2-phenylenediamines. mdpi.com Similarly, various metal-impregnated zeolites have been used to facilitate the cyclization of 1,2-phenylenediamine and 1,2-propanediol at elevated temperatures. researchgate.net These methods proceed through the in situ oxidation of the diol or glycerol to the requisite diketone intermediate before condensation.

Table 1: Examples of C3 Synthons and Catalysts for 2-Methylquinoxaline Synthesis.
C3 SynthonDiamine ReactantCatalyst/ConditionsProduct Type
Pyruvaldehyde (Methylglyoxal)1,2,4,5-TetraaminobenzeneAcid catalyst (e.g., Acetic Acid)This compound
1,2-Propanediol1,2-PhenylenediaminePb/HY Zeolite, 350 °C2-Methylquinoxaline
Glycerol1,2-Phenylenediamine derivativesIridium NHC complex, K₂CO₃, RefluxSubstituted 2-Methylquinoxalines

Derivatization from Precursors bearing a 2-Methylquinoxaline Moiety

First, 2-methylquinoxaline is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction introduces two nitro groups onto the benzene ring of the quinoxaline core. The directing effects of the fused pyrazine ring typically favor substitution at the 5- and 8- or the 6- and 7-positions. To obtain the desired 5,6-dinitro isomer, careful control of reaction conditions such as temperature and reaction time is crucial. The synthesis of related dinitroquinoxalines, such as 6,7-dinitroquinoxaline-2,3-dione (DNQX), is well-established in the literature, demonstrating the feasibility of this dinitration step. nih.govnih.govsigmaaldrich.com

The second step is the reduction of the intermediate, 2-methyl-5,6-dinitroquinoxaline, to the target diamine. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). Other effective reagents include metal/acid combinations, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or the use of reducing salts like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂). The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

Table 2: Common Reagents for the Reduction of Aromatic Dinitro Compounds.
Reducing AgentTypical SolventGeneral Conditions
H₂ / Palladium on Carbon (Pd/C)Ethanol, Methanol, Ethyl AcetateRoom temperature, 1-4 atm H₂ pressure
Tin(II) Chloride (SnCl₂)Ethanol, Hydrochloric AcidReflux
Iron (Fe) / Hydrochloric Acid (HCl)Water, EthanolHeating
Sodium Dithionite (Na₂S₂O₄)Water, AmmoniaRoom temperature to moderate heating

Chemical Reactivity and Functionalization of 2 Methylquinoxaline 5,6 Diamine

Core Reactivity of the Quinoxaline (B1680401) Ring System

The quinoxaline nucleus is a π-deficient heteroaromatic system, a characteristic that generally renders the ring resistant to electrophilic attack while making it susceptible to nucleophilic substitution, particularly when substituted with good leaving groups. However, the presence of the methyl and, most significantly, the two amino groups on the carbocyclic ring dramatically alters this intrinsic reactivity profile. These substituents are strongly activating, enhancing the nucleophilicity of the benzene (B151609) ring portion of the molecule and facilitating electrophilic substitution reactions.

The two amino groups at positions 5 and 6, along with the methyl group at position 2, are electron-donating groups that activate the quinoxaline ring towards electrophilic aromatic substitution (EAS). In general, electrophilic attack on an aromatic ring is directed by existing substituents to specific positions. The amino and methyl groups are ortho- and para-directing. Given the substitution pattern of 2-Methylquinoxaline-5,6-diamine, the positions most susceptible to electrophilic attack are C-7 and C-8, which are ortho to the amino groups at C-6 and C-5, respectively.

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex. masterorganicchemistry.com This is typically the rate-determining step. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring system. masterorganicchemistry.com

Direct nitration studies on this compound are not extensively documented in the reviewed literature. However, the reactivity can be inferred from related compounds. The nitration of the parent quinoxaline ring requires harsh conditions, such as a mixture of concentrated nitric acid and oleum (B3057394) at elevated temperatures, to yield a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. sapub.org

In contrast, the presence of activating groups facilitates this reaction. For instance, the nitration of 2-methylquinoxaline (B147225) can be directed to the 6-position, which is subsequently reduced to prepare 2-methylquinoxalin-6-amine. vulcanchem.com For this compound, the powerful activating effect of the two amino groups would be expected to make nitration occur under much milder conditions. The substitution would be strongly directed to the C-7 and C-8 positions.

Table 1: Representative Nitration Reactions on Quinoxaline Scaffolds

Starting Material Reagents and Conditions Product(s) Reference
Quinoxaline Conc. HNO₃, Oleum, 90°C 5-Nitroquinoxaline, 5,7-Dinitroquinoxaline sapub.org
2-Methylquinoxaline Nitrating agent (unspecified) 2-Methyl-6-nitroquinoxaline vulcanchem.com
Quinoxaline-2-one Acetic Acid 7-Nitro-quinoxaline-2-one cusat.ac.in

Similar to nitration, the halogenation and sulfonation of this compound would be heavily influenced by the activating substituents. The halogenation of quinoxaline derivatives has been explored; for example, bromination of 2-acetyl-3-methylquinoxaline occurs at the α-position of the ethyl group that is formed after reduction. sapub.org The introduction of halogen groups is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a scaffold molecule. nih.gov

Sulfonation reactions on the quinoxaline core are also known. For instance, 6-methylquinoxaline-2,3(1H,4H)-dione undergoes sulfonation to yield the 7-sulfonyl derivative. thieme-connect.de This demonstrates that electrophilic attack ortho to a methyl group is a feasible pathway. For this compound, both halogenation and sulfonation would be predicted to occur readily at the C-7 and C-8 positions.

The amino groups at positions 5 and 6 are themselves centers of reactivity. While direct nucleophilic substitution on the carbon atoms of the C-NH₂ bonds is not a typical reaction, the amino groups can be chemically transformed into excellent leaving groups, which can then be displaced by a wide variety of nucleophiles.

The most common strategy for this transformation is diazotization. Treatment of an aromatic amine with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This diazonium group is an exceptional leaving group (releasing N₂ gas) and can be substituted by numerous nucleophiles in Sandmeyer-type reactions or related transformations. This two-step sequence provides a powerful method for introducing a diverse array of functional groups.

Table 2: Potential Nucleophilic Substitution Products via Diazotization of Amino-Quinoxalines

Reagent Resulting Functional Group Reaction Name/Type
CuCl / HCl -Cl (Chloro) Sandmeyer Reaction
CuBr / HBr -Br (Bromo) Sandmeyer Reaction
CuCN / KCN -CN (Cyano) Sandmeyer Reaction
KI -I (Iodo) Substitution
H₂O / H⁺, Δ -OH (Hydroxy) Hydrolysis

This table represents potential transformations based on established diazonium salt chemistry and is not based on specific documented reactions of this compound.

Derivatization Strategies for this compound

The presence of two primary amino groups provides rich opportunities for derivatization, allowing for the synthesis of a wide array of functionalized analogs. These modifications can be used to explore structure-activity relationships in medicinal chemistry or to create new materials with specific properties.

The lone pairs of electrons on the nitrogen atoms of the 5- and 6-amino groups make them nucleophilic. They can readily react with a variety of electrophiles to form new derivatives. Such functionalization can be selectively performed at one or both amino groups depending on the reaction conditions and stoichiometry.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. For example, N-alkylation has been demonstrated on other quinoxaline systems. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines (Schiff bases). This reaction is widely used to create new ligands or biologically active compounds.

Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the attachment of various side chains and functional groups, significantly expanding the chemical space accessible from the this compound scaffold. For instance, the synthesis of novel Schiff bases containing the quinoxaline moiety has been achieved using 2-chloro-3-methylquinoxaline (B189447) as a starting point. mdpi.com Similarly, piperazine (B1678402) has been used as a nucleophile to displace halogen atoms on quinoxaline 1,4-dioxide cores, highlighting the utility of N-nucleophiles in functionalizing the quinoxaline system. nih.govresearchgate.net

1

The versatile structure of this compound, featuring a reactive methyl group, a pyrazine (B50134) ring, and an aromatic diamine functionality, allows for a wide array of chemical transformations. These reactions enable the synthesis of a diverse range of derivatives with applications in various fields of chemistry. The reactivity can be broadly categorized by transformations involving the diamine groups, the C2-methyl group, and cyclocondensation reactions of the diamine moiety.

1 Alkylation Reactions

The nucleophilic nature of the two amino groups at the C5 and C6 positions makes them susceptible to N-alkylation. This reaction typically involves treating the diamine with alkyl halides or other alkylating agents. While direct alkylation of this compound is not extensively detailed, the reactivity can be inferred from related quinoxaline and o-phenylenediamine (B120857) chemistry. For instance, the alkylation of o-phenylenediamine derivatives with reagents like dimethyl sulphate or ethyl chloroacetate (B1199739) is a known method for producing quinoxalinone precursors. sapub.org Similarly, N-alkylation has been employed in the synthesis of various heterocyclic systems. e-journals.in

Furthermore, the methyl group at the C2 position can also undergo alkylation under specific conditions. Auto-transfer hydrogenative (ATH) reactions, catalyzed by transition metals like ruthenium, cobalt, or iron, allow for the C-alkylation of methyl-substituted heteroarenes using alcohols as alkylating agents. mdpi.com This process has been successfully applied to 2-methylquinoline (B7769805) and 2-methylquinoxaline derivatives, leading to chain-elongated products. mdpi.com For example, when 2,3,6-trimethylquinoxaline (B106083) was subjected to these conditions, alkylation occurred selectively at the C3-methyl position, demonstrating the nuanced reactivity of the scaffold. mdpi.com

2 Acylation and Amidation

The amino groups of this compound readily undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. A key example of this reactivity is the formation of 5,6-diacetamidoquinoxaline, which is synthesized via the reductive acetylation of 5,6-dinitroquinoxaline. cusat.ac.in This transformation confirms the accessibility of the diamine for forming amide bonds.

Amidation can also be achieved through coupling reactions. For instance, quinoxaline-2-carboxylic acid can be coupled with various amines to form the corresponding amides. nih.gov In a representative synthesis, quinoxaline-2-carboxylic acid was reacted with an aminopyridine derivative in the presence of a coupling agent like propylphosphonic anhydride (B1165640) (T3P) to yield the target N-(pyridinyl)quinoxaline-2-carboxamide. nih.gov This highlights a robust method for creating amide linkages involving the quinoxaline core, a strategy that can be adapted for the 5,6-diamine derivative.

3 Formation of Schiff Bases

The primary amine groups at the C5 and C6 positions can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is a fundamental transformation for o-diamines. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting diimine-quinoxaline derivatives can serve as valuable intermediates for the synthesis of more complex heterocyclic systems, including macrocycles. The formation of Schiff bases derived from quinoxaline-2-carboxaldehyde has been used to create transition metal complexes with unique coordination geometries. researchgate.net

2 Modification of the Methyl Group at Position 2

The methyl group at the C2 position of the quinoxaline ring is activated by the adjacent nitrogen atom, making it a key site for functionalization through oxidation and condensation reactions.

1 Oxidation Reactions

The C2-methyl group can be selectively oxidized to either an aldehyde or a carboxylic acid group, depending on the reaction conditions and the oxidizing agent used. This transformation is crucial for introducing further functionality to the quinoxaline scaffold.

Biocatalytic methods have been developed for the oxidation of 2-methylquinoxaline to 2-quinoxalinecarboxylic acid using fungal or bacterial strains. acs.orgresearchgate.net For example, microbial oxidation using Pseudomonas putida has shown high yields. acs.org Chemical oxidation is also effective. A metal-free protocol using PIDA (phenyliodine diacetate) under microwave irradiation can convert 2-methylquinolines into the corresponding 2-quinolinecarboxaldehydes with excellent selectivity. sci-hub.se Similarly, bisubstituted 2-methylquinoxaline derivatives can be oxidized to provide key carboxylic acid intermediates for further synthesis. nih.gov

Table 1: Examples of Oxidation Reactions of the 2-Methyl Group

Starting MaterialReagents/CatalystProductYieldReference
2-MethylquinoxalinePseudomonas putida ATCC 330152-Quinoxalinecarboxylic acid86% (in situ) acs.org
2-MethylquinoxalineAbsidia repens ATCC 148492-Quinoxalinecarboxylic acid28% acs.org
2-Methyl-6-nitroquinoline (B57331)PIDA, H₂O, Microwave6-Nitroquinoline-2-carboxaldehydeGood sci-hub.se
Bisubstituted 2-methylquinoxalinesH₂O₂Bisubstituted quinoxaline-2-carboxylic acids72.7% nih.gov

2 Condensation with Aldehydes

The active methyl group of 2-methylquinoxaline can participate in condensation reactions with various aromatic and aliphatic aldehydes. This reaction, often catalyzed by acids or bases, yields β-(2-quinolyl)styrenes or related vinyl derivatives. Kinetic studies on the condensation of 2-methylquinoline with benzaldehydes in acetic anhydride show that the reaction proceeds via addition, esterification, and elimination steps, with the initial addition being rate-determining. rsc.org The reaction is promoted by electron-withdrawing groups on the aldehyde. rsc.org Condensation reactions have also been performed with 2-methylquinoxaline-1,4-dioxide derivatives and aldehydes like 4,4'-biphenyl carboxaldehyde to synthesize novel compounds with potential chromophoric properties. journalajocs.com

Table 2: Examples of Condensation Reactions with Aldehydes

Quinoxaline DerivativeAldehydeCatalyst/SolventProduct TypeReference
2-MethylquinolineBenzaldehydesAcetic Anhydride/Acetic Acidtrans-β-(2-quinolyl)styrenes rsc.org
2-Methylquinoxaline-1,4-dioxide4,4'-Biphenyl carboxaldehydeMethanol (B129727)Styryl-quinoxaline-1,4-dioxide journalajocs.com
2-MethylquinolineVarious aldehydesHOAc/WaterHydroxyquinolines researchgate.net

Electrophilic Aromatic Substitution Reactions

3 Reactions Involving the Diamine Functionality (5,6-Diamine)

The ortho-diamine arrangement at the C5 and C6 positions is a powerful synthon for constructing new fused heterocyclic rings onto the quinoxaline framework. The most common reaction is cyclocondensation with α-dicarbonyl compounds.

A prominent example is the reaction of 5,6-diaminoquinoxaline with glyoxal (B1671930) sodium bisulphite, which results in the formation of 4,7-diaza-1,10-phenanthroline (also known as 1,4,8,11-tetraazatriphenylene). cusat.ac.in This reaction extends the conjugated system by adding a new pyrazine ring. Similarly, these diamines can react with other 1,2-dicarbonyl compounds to yield a variety of pyrazino[2,3-f]quinoxalines. researchgate.net

Another significant reaction is the self-condensation of diaminoquinoxalines. For instance, heating 2,3-diaminoquinoxaline can lead to the formation of fluorubin (6,13-dihydro-5,6,7,12,13,14-hexaazapentacene), a complex heterocyclic pigment. google.com This type of reaction, often carried out at high temperatures in solvents like N-methylpyrrolidone, demonstrates the ability of the diamine functionality to participate in complex cyclization cascades. google.com

Advanced Applications in Materials Science

Organic Electronic Materials

Quinoxaline (B1680401) derivatives are extensively explored as building blocks for organic electronic materials due to their inherent electron-accepting properties. acs.org The electron-deficient nature of the quinoxaline core makes it an excellent component for creating materials that facilitate charge transport, a fundamental requirement for many organic electronic devices. tsijournals.comacs.org

Components in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives have demonstrated significant promise as materials for Organic Light-Emitting Diodes (OLEDs). tsijournals.com They can function as electron-transporting materials, host materials for phosphorescent emitters, and as emissive materials themselves. acs.orgresearchgate.net The versatility of the quinoxaline structure allows for tuning of its photophysical properties, such as the emission color, by modifying its molecular structure. researchgate.networktribe.com For instance, extending the conjugation length of quinoxaline derivatives can shift their luminescence from green to deep red. researchgate.net

In one study, a quinoxaline derivative was used as a yellow host material in phosphorescent OLEDs (PHOLEDs), demonstrating both good electron and hole transport properties and achieving a high maximum quantum efficiency. researchgate.net Another research effort developed new quinoxaline-based blue emitters that exhibited aggregation-induced emission (AIE) characteristics, making them suitable for non-doped OLED applications. worktribe.com

Device Type Quinoxaline Derivative Role Performance Metric Value Reference
PHOLEDYellow Host MaterialMax. Quantum Efficiency24.6% researchgate.net
PHOLEDYellow Host MaterialPower Efficiency49.6 lm/W researchgate.net
Fluorescent OLEDDeep Red Emitter (non-doped)External Quantum Efficiencyup to 4.5% researchgate.net
Fluorescent OLEDEmitter (doped)External Quantum Efficiency7% researchgate.net
Doped OLEDBlue EmitterExternal Quantum Efficiency0.9% worktribe.com

This table presents a selection of performance data for OLEDs incorporating various quinoxaline derivatives.

Semiconducting Applications (n-type Semiconductors)

The electron-deficient nature of the quinoxaline core makes its derivatives suitable for use as n-type semiconductors. tsijournals.com In organic electronics, n-type semiconductors are essential for creating p-n junctions and complementary circuits. The development of efficient and stable n-type organic semiconductors has been a key challenge in the field. Quinoxaline moieties have been identified as important building blocks in the synthesis of organic semiconductors. tsijournals.com Their properties can be tailored by chemical modification, allowing for the design of materials with specific energy levels and charge transport characteristics required for semiconducting applications.

Use in Organic Solar Cells (OSCs) as Non-Fullerene Acceptors or Auxiliary Acceptors

In the realm of organic solar cells (OSCs), there is a significant research focus on developing non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene-based acceptors, such as limited absorption and high production costs. rsc.org Quinoxaline-based molecules are being actively investigated as potential NFAs due to their favorable electronic properties. nih.gov

Theoretical studies have explored the design of novel quinoxaline-based unfused acceptor molecules for high-performance OSCs. nih.gov These studies, using density functional theory (DFT), suggest that quinoxaline derivatives can be designed to have a long conjugating backbone, which facilitates charge transportation. nih.gov The results indicate that these materials can exhibit good open-circuit voltage, low binding energies, and high electron mobility, making them excellent acceptor candidates when blended with donor polymers like PTB7-Th. nih.gov While the development of NFA-based OSCs has seen power conversion efficiencies (PCEs) surpass 18%, the field is still actively exploring new acceptor materials to further improve performance. diva-portal.org

OSC Donor Quinoxaline-based Acceptor Type Key Finding Reference
PTB7-ThUnfused Non-Fullerene Acceptor (Theoretical)Predicted high electron mobility and good photovoltaic properties. nih.gov
DTRDTQX / DTIDTQXDonor material with quinoxaline as an acceptor moietyAchieved PCEs of 1.44% and 1.70% respectively with C70 as acceptor. frontiersin.org

This table highlights research on quinoxaline-based materials in organic solar cells.

Dye-Sensitized Solar Cell (DSSC) Components (e.g., π-bridges)

Research has shown that novel organic sensitizers using a triphenylamine (B166846) unit as the electron donor and a quinoxaline unit as the electron acceptor can lead to relatively high power conversion efficiencies in DSSCs. nih.govcase.edu The orientation and conjugation between the donor and acceptor units have been found to be critical, with different configurations leading to varied device performance. nih.govcase.edu These findings underscore that the quinoxaline moiety is a promising component for designing efficient organic sensitizers for DSSCs. nih.govcase.edu

Dye Structure Quinoxaline Role Power Conversion Efficiency (PCE) Reference
RC-21 (Vertical Conjugation)Electron-Accepting Unit3.30% nih.govcase.edu
RC-22 (Horizontal Conjugation)Electron-Accepting Unit5.56% nih.govcase.edu

This table shows the performance of DSSCs using quinoxaline-based organic sensitizers.

Fluorescent and Luminescent Materials

Nitrogen-containing heterocycles like quinoxalines often exhibit fluorescence and other valuable optical properties. cymitquimica.com The quinoxaline core can be chemically modified to create a wide range of fluorescent materials with tunable emission colors. researchgate.networktribe.com For example, arylating the 5,8-positions of the quinoxaline core can produce molecules with full-color fluorescence. worktribe.com

Furthermore, some quinoxaline derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the material is non-emissive in solution but becomes highly luminescent in the aggregated or solid state. worktribe.com This property is highly desirable for applications in solid-state lighting and displays. Researchers have synthesized quinoxaline-based compounds that show AIE characteristics with emissions ranging from deep blue to sky blue. worktribe.com The introduction of different functional groups, such as pyrene (B120774) or biphenyl (B1667301) moieties, at the 6,7-positions of the quinoxaline core allows for the tuning of the AIE behavior by influencing π-conjugation, steric effects, and molecular configuration. worktribe.com

Chemically Controllable Switches

The unique electronic and structural characteristics of the quinoxaline scaffold make its derivatives prime candidates for the development of chemically controllable molecular switches. These are molecules that can be reversibly shifted between two or more stable states in response to a chemical stimulus, leading to a measurable change in their physical properties, such as color, fluorescence, or redox potential. While specific research focusing exclusively on 2-Methylquinoxaline-5,6-diamine as a molecular switch is not extensively documented, the established behavior of closely related amino- and methyl-substituted quinoxalines provides a strong basis for understanding its potential in this advanced application.

The primary mechanisms by which quinoxaline derivatives function as chemically controllable switches involve pH-induced and redox-induced changes.

pH-Controlled Switching

The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core, as well as the exocyclic amino groups in this compound, are basic sites susceptible to protonation and deprotonation. This reversible chemical reaction can be used to switch the molecule's properties.

Protonation-Deprotonation Mechanism: In acidic conditions, the nitrogen atoms can accept a proton (H⁺), altering the electronic distribution across the molecule. This change affects the energy levels of the molecular orbitals, often leading to a significant shift in the molecule's absorption and emission spectra. This phenomenon, known as acidochromism, is a hallmark of many nitrogen-containing heterocyclic compounds. For instance, a versatile quinoxaline derivative, N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine (HQphy), has been demonstrated to act as a colorimetric sensor for strongly acidic pH. rsc.org The switching mechanism involves a protonation–deprotonation equilibrium that results in a distinct color change, which can be observed visually and measured spectrophotometrically. rsc.org The protonation of the quinoxaline moiety causes a red shift of approximately 100 nm in its absorption spectrum. rsc.org

Application as pH Sensors: This pH-sensitive behavior allows such compounds to function as optical switches or sensors for monitoring acidity in various environments. mdpi.com Derivatives of 2,3-diaminoquinoxaline have been investigated as dual-responsive optical sensors for measuring low-pH aqueous solutions, where many traditional indicators are ineffective. mdpi.com The ability to reversibly change color or fluorescence upon protonation makes these materials highly valuable for creating reusable sensory devices. mdpi.com Given the presence of two amino groups, this compound is expected to exhibit pronounced acidochromic behavior, potentially allowing for multi-state switching corresponding to mono- and di-protonation events.

Redox-Controlled Switching

The quinoxaline ring is an electron-deficient system, making it a good electron acceptor. This property allows it to participate in reversible reduction-oxidation (redox) reactions, which can be harnessed to create electrochemical switches.

Electron Transfer Processes: The application of an electrical potential or the introduction of a chemical oxidizing or reducing agent can add or remove electrons from the quinoxaline system. This electron transfer process generates distinct redox states (e.g., radical anion, dianion) with unique optical and magnetic properties. This switching is often characterized by changes in absorption spectra and can be monitored using techniques like cyclic voltammetry. nih.gov

Research Findings: Research on ferrocene-quinoxaline dyads has demonstrated this principle effectively. In these systems, the quinoxaline unit acts as a binding site for metal ions, and the binding event influences the redox potential of the nearby ferrocene (B1249389) moiety, allowing the system to function as a selective electrochemical sensor. nih.gov Similarly, polymers incorporating squaric acid quinoxaline (SQX) units have been developed as highly stable, redox-active materials for energy storage applications, showcasing robust two-electron switching behavior. nih.gov These examples highlight the inherent capacity of the quinoxaline core to mediate electron transfer, a fundamental requirement for a redox switch. The diamino substituents on this compound would further influence its redox properties, potentially stabilizing different oxidation states and tuning the switching potential.

The combination of pH and redox sensitivity in a single molecule makes diamino-quinoxaline derivatives like this compound compelling candidates for creating multi-responsive molecular switches that can be controlled by different chemical inputs.

Research Data on a Related Quinoxaline-Based Switch

To illustrate the principle of a chemically controllable switch, the following table summarizes the properties of the pH-responsive quinoxaline derivative HQphy, which operates on a protonation-deprotonation mechanism similar to that expected for this compound.

PropertyNeutral State (HQphy)Protonated State ([H₂Qphy]⁺)StimulusReference
Chemical Structure N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazineProtonated form of HQphyAddition of strong acid rsc.org
Switching Mechanism DeprotonatedProtonation of quinoxaline nitrogenpH change (0.7–2.7) rsc.org
Colorimetric Response Colorless / Pale YellowYellow / OrangeVisual observation rsc.org
UV-Vis Absorption (λₘₐₓ) ~360 nm~460 nm (Red-shifted)Spectrophotometry rsc.org
Reversibility HighHighAlternating pH rsc.org

This interactive data table demonstrates how a chemical stimulus (change in pH) induces a reversible change in the molecular structure, resulting in a clear and measurable optical response.

Theoretical and Computational Studies on 2 Methylquinoxaline 5,6 Diamine

Molecular Modeling and Docking Studies

There is no available information in the reviewed literature regarding molecular modeling or docking studies performed on 2-Methylquinoxaline-5,6-diamine.

Interactions with Biomolecular Targets (e.g., Enzymes)

No studies were found that investigated the interactions of this compound with any biomolecular targets, including enzymes.

Binding Mode Analysis

In the absence of docking studies, no binding mode analyses for this compound have been reported.

Quantum Chemical Calculations (e.g., DFT)

No specific quantum chemical calculations, including Density Functional Theory (DFT) studies, have been published for this compound. Research on other quinoxaline (B1680401) derivatives does include such calculations, but these findings cannot be directly extrapolated to the target compound. researchgate.net

Electronic Structure Analysis

There is no published analysis of the electronic structure of this compound.

Energy Level Calculations (e.g., LUMO levels)

Calculations for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels for this compound are not available in the current scientific literature.

Mechanistic Investigations of Chemical Reactions

While there are mechanistic studies on the synthesis of the quinoxaline scaffold, no investigations specifically detailing the reaction mechanisms involving this compound from a computational standpoint were found.

Cheminformatics and Ligand-Based Virtual Screening Methodologies

Cheminformatics and ligand-based virtual screening are powerful computational strategies that leverage the principle that structurally similar molecules are likely to exhibit similar biological activities. nih.gov These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. nih.govmdpi.com In the context of quinoxaline derivatives, these methodologies are employed to navigate the vast chemical space, identify novel hit compounds, and build predictive models based on the chemical information of known active molecules.

Ligand-based virtual screening encompasses a variety of techniques. One common method is similarity searching , which involves screening large compound databases to find molecules that are structurally similar to a known active compound, often called the query molecule. sci-hub.se This similarity is quantified using molecular fingerprints, such as FCFP-6 (Functional-Class Fingerprints), and metrics like the Tanimoto coefficient (Tc). sci-hub.se For instance, in a study focused on discovering new antibacterial agents against S. aureus, researchers performed cheminformatics modeling on a series of 2,3-diaminoquinoxalines. sci-hub.se They calculated 2D similarity to an active compound and used a Tc threshold to filter a larger database, successfully identifying a novel antibacterial agent with a different core scaffold. sci-hub.se

Another key ligand-based method is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov By aligning a set of known active molecules, a common-feature pharmacophore model can be generated and used as a 3D query to screen compound libraries for molecules that fit the model. nih.govtandfonline.com This approach has been successfully applied to quinoxaline derivatives in the search for Aldose Reductase 2 (ALR2) inhibitors, where pharmacophore mapping helped delineate the desirable structural features for activity. tandfonline.com

The integration of these methods with advanced machine learning algorithms, such as deep neural networks, has enabled large-scale virtual screenings of billions of molecules, significantly accelerating the initial stages of drug discovery. arxiv.org

Table 1: Overview of Ligand-Based Screening Methodologies for Quinoxaline Scaffolds

Methodology Description Application Example Reference
2D Similarity Searching Identifies molecules with similar 2D structures to a known active compound using molecular fingerprints (e.g., FCFP-6) and similarity coefficients (e.g., Tanimoto). Screening for novel antibacterial agents against S. aureus using active 2,3-diaminoquinoxalines as query structures. sci-hub.se
Pharmacophore Modeling Generates a 3D model of essential chemical features required for biological activity. This model is then used to screen databases for matching compounds. Developing a template for designing novel and effective Aldose Reductase 2 (ALR2) inhibitors based on the quinoxaline scaffold. tandfonline.com

| Deep Learning Models | Utilizes deep neural networks trained on vast datasets of molecules and their biological activities to predict the potential of new compounds against specific targets. | Large-scale virtual screening of the ZINC database for potential SARS-CoV-2 inhibitors. | arxiv.org |

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, as it explains how modifications to a molecule's structure affect its biological potency and selectivity. Computational methods provide a quantitative and visual framework for elucidating the SAR of quinoxaline derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational tool for establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are built using molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties.

2D-QSAR studies utilize descriptors calculated from the 2D representation of molecules, such as topological, constitutional, and electrostatic descriptors. nih.gov For example, a 2D-QSAR study on quinoxaline derivatives as anticancer agents against triple-negative breast cancer identified five key molecular descriptors that govern their activity. nih.gov The model demonstrated good statistical significance, indicating its predictive power. nih.gov The identified descriptors included those related to energy distribution (Epsilon3), atom-type counts (T_T_C_6), force field energy (MMFF_6), hydrophobicity (XA), and dipole moment (Zcomp Dipole), highlighting the multifaceted nature of the SAR. nih.gov

Source: Based on findings from a study on quinoxaline derivatives against TNBC. nih.gov

3D-QSAR extends this approach by considering the 3D structure of the molecules. researchgate.net This method provides contour maps that visualize the regions around a molecule where steric bulk, positive or negative electrostatic charges are favorable or unfavorable for activity. nih.gov Studies on quinoxaline derivatives for anti-tubercular activity have successfully used 3D-QSAR to analyze the influence of steric and electrostatic fields, providing a visual guide for rational drug design. nih.govresearchgate.net The statistical robustness of these models is crucial for their predictive ability. researchgate.net

Table 3: Statistical Validation of a 3D-QSAR Model for Anti-tubercular Quinoxaline Derivatives

Statistical Parameter Value Description
0.81 The squared correlation coefficient, indicating a good fit of the model to the training data.
0.71 The squared cross-validation coefficient, indicating good internal predictive ability.
F-value 27.06 The Fischer ratio, indicating the statistical significance of the model.
r²_pred 0.84 The squared correlation coefficient for the external test set, indicating good external predictive ability.

Source: Based on a 3D-QSAR study on novel quinoxaline derivatives. researchgate.net

To complement QSAR findings, molecular docking studies are often performed. Docking predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.comnih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a structural basis for the observed SAR. tandfonline.com For instance, docking studies on quinoxaline derivatives have helped to rationalize their activity as anticancer agents by showing how they bind within the active site of the β-tubulin protein. nih.gov

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The future of synthesizing 2-Methylquinoxaline-5,6-diamine and its derivatives is geared towards the principles of green chemistry, focusing on atom economy, reduced environmental impact, and enhanced efficiency. Research is moving beyond traditional condensation reactions, which often require harsh conditions or excessive reagents. Current time information in Bangalore, IN.mdpi.com

A significant area of development is the use of advanced catalytic systems. For instance, an efficient method has been developed for synthesizing 2-methylquinoxaline (B147225) derivatives from glycerol (B35011) and 1,2-phenylenediamines using iridium complexes with N-heterocyclic carbene (NHC) ligands. Current time information in Bangalore, IN.nih.govresearchgate.net This process is notable for its use of sustainable and abundant glycerol as a C3 source. nih.govresearchgate.net Optimization studies have identified specific iridium-NHC complexes and solvents like 2,2,2-trifluoroethanol (B45653) that can achieve high yields, up to 77% for the model compound 2-methylquinoxaline. Current time information in Bangalore, IN.

Another promising route involves the use of heterogeneous catalysts, which simplify product purification and catalyst recovery. frontiersin.org Novel catalysts such as biogenic δ-MnO2 nanoparticles have been effectively used for the dehydrogenative coupling of diamines with alcohols to produce 2-methylquinoxalines. northeastern.edu Similarly, phosphate-based fertilizers (MAP, DAP, TSP) and Schiff base dioxomolybdenum(VI) complexes have been demonstrated as effective, low-cost catalysts for quinoxaline (B1680401) synthesis under mild conditions. frontiersin.orgthegoodscentscompany.com These methods align with the demand for cost-effective and environmentally friendly industrial processes. rsc.org Future work will likely focus on adapting these modern catalytic systems specifically for the synthesis of this compound, aiming for high yields and selectivity while minimizing waste.

Development of Advanced Functional Materials Based on this compound

The unique electronic properties and rigid structure of the quinoxaline core, combined with the reactive amine groups of this compound, make it an excellent building block for a new generation of advanced functional materials. mdpi.com

Polymers for Electronics and High-Performance Applications: The diamine functionality is a key feature that allows this compound to be used as a monomer in polymerization reactions. Polyquinoxalines are a class of high-performance polymers known for their exceptional thermal and hydrolytic stability. acs.org Future research will focus on creating novel donor-acceptor (D-A) conjugated polymers where the electron-deficient quinoxaline unit is paired with an electron-rich unit. frontiersin.org Such polymers have shown significant promise in:

Organic Field-Effect Transistors (OFETs): Quinoxaline-based polymers can act as p-type semiconductors, with studies showing high hole mobility and excellent current on/off ratios, making them suitable for flexible electronics. frontiersin.orgresearchgate.net

Polymer Solar Cells (PSCs): As electron-accepting co-units in wide-band-gap polymers, quinoxaline derivatives contribute to achieving high power-conversion efficiencies (PCEs) and large open-circuit voltages in nonfullerene organic solar cells. rsc.orgacs.org Fluorinated quinoxaline-based polymers, in particular, have achieved impressive PCEs of over 13% and are compatible with scalable roll-to-roll manufacturing processes. rsc.org

Non-volatile Memory Devices: Fluorinated quinoxaline polymers have demonstrated exceptional ternary memory characteristics, with high OFF:ON ratios, indicating their potential for high-density data storage. acs.org

High-Performance Thermosets: By reacting with other monomers, quinoxaline-based structures can form benzoxazine (B1645224) resins. The resulting thermosets exhibit impressive thermal properties, including high glass transition temperatures (Tg > 400 °C) and char yields, making them suitable for aerospace and microelectronics applications. acs.org

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The diamine and quinoxaline nitrogen atoms are excellent coordination sites for metal ions, enabling the construction of porous materials like MOFs and coordination polymers.

Sensing and Photochromism: Quinoxaline ligands incorporated into MOFs can induce photochromic behavior, where the material changes color upon light exposure due to ligand-to-ligand charge transfer. nih.gov Furthermore, MOFs containing uncoordinated quinoxaline nitrogen atoms have been shown to be highly sensitive and selective luminescent sensors for metal ions like Fe³⁺. nih.gov

Catalysis: MOFs like Cu(BDC) have been used as efficient heterogeneous catalysts for the synthesis of quinoxalines, demonstrating the dual role of these structures as both material and catalyst. researchgate.net The specific geometry of this compound could be exploited to create novel coordination polymers with unique structural and functional properties, such as for gas storage or separation. isca.mewhiterose.ac.uk

Deepening Understanding of Coordination Chemistry for Catalytic Innovations

The nitrogen atoms in the quinoxaline ring system can coordinate with metal centers, influencing the electronic properties of the complex and enabling catalytic activity. Future research is aimed at a deeper understanding of this coordination chemistry to design novel catalysts.

A key area of innovation is the asymmetric hydrogenation of the quinoxaline core. Rhodium-thiourea bisphosphine catalytic systems have been shown to be highly effective for the enantioselective hydrogenation of 2-methylquinoxaline, producing chiral tetrahydroquinoxalines. rsc.org Mechanistic studies, including deuterium (B1214612) labeling and NMR analysis, suggest that the reaction proceeds through the transfer of a hydride from the Rh-H bond to the C2 position of the quinoxaline. rsc.org The interaction between the chloride ion of the quinoxaline hydrochloride substrate and the thiourea (B124793) motif of the ligand is crucial for achieving high enantioselectivity. rsc.org

Furthermore, various metal complexes are being explored for transformations involving quinoxalines. Ruthenium(II)-arene complexes have been tested for transfer hydrogenation, and while conversion of 2-methylquinoxaline was low under initial test conditions, it points to an avenue for further catalyst optimization. isca.me The catalytic systems used for quinoxaline synthesis, such as those based on iridium, manganese, and molybdenum, also rely on the precise coordination of diamine and carbonyl precursors to the metal center to facilitate the cyclization and dehydration steps. Current time information in Bangalore, IN.northeastern.eduthegoodscentscompany.com

By systematically studying how the substituents on the quinoxaline ligand (like the methyl and diamine groups in this compound) affect the stability, reactivity, and selectivity of these metal complexes, researchers can develop next-generation catalysts for a wide range of organic transformations.

Integration of Computational Chemistry for Predictive Design of this compound Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules, saving significant time and resources compared to a purely experimental approach. nih.gov This predictive power is highly applicable to the design of novel this compound derivatives for specific functions.

Future research will increasingly employ a "presynthesis prediction" approach. This methodology involves several computational steps:

Design and In Silico Screening: Novel derivatives of this compound can be designed by adding various functional groups. These virtual compounds are then screened for "drug-likeness" and other desirable physicochemical properties. nih.gov

Target Prediction: Computational tools can predict the likely biological targets for a given derivative. By comparing these predicted targets with those known to be involved in a specific disease (e.g., NAFLD, cancer), researchers can prioritize the synthesis of compounds with the highest probability of success. nih.gov

Molecular Docking: For promising candidates, molecular docking simulations can predict the binding mode and affinity of the molecule to its biological target, such as an enzyme's active site. nih.gov This provides insight into the mechanism of action at a molecular level and can guide further structural modifications to enhance potency.

A successful application of this approach was demonstrated for novel phenyl ketone derivatives, where computational predictions of oxidoreductase activity as a therapeutic strategy for NAFLD were later validated by in vitro and in vivo experiments. nih.gov The same workflow can be applied to design this compound derivatives with tailored electronic and biological properties, guiding synthetic chemists toward the most promising candidates for applications in medicine, materials, and catalysis.

Q & A

Q. What are the standard synthetic routes for 2-Methylquinoxaline-5,6-diamine, and how do reaction conditions (e.g., catalysts, solvents) affect yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between glyoxylic acid derivatives and o-phenylenediamine under acidic or catalytic conditions. For example, iridium-catalyzed reactions with glycerol and diamines have been optimized for higher yields by adjusting temperature (70–75°C) and reaction time (12 hours), achieving 80% efficiency . Solvent selection (e.g., ethanol or DMF) and catalysts (e.g., K₂CO₃) significantly influence byproduct formation. Purification via column chromatography using silica gel and hexane/ethyl acetate gradients is recommended to isolate the product .

Q. How should researchers characterize the structural purity of this compound, and which analytical techniques are most reliable?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton and carbon environments, IR spectroscopy to identify functional groups (e.g., NH₂ stretches at ~3212 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Elemental analysis (C, H, N) ensures stoichiometric accuracy, with deviations >0.5% indicating impurities. For example, in related quinoxaline diamines, NMR δ values for NH₂ protons appear at ~5.42 ppm, while aromatic protons range from 7.39–7.85 ppm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines for skin/eye protection (Category 2/2A hazards): wear nitrile gloves, lab coats, and safety goggles. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution. Avoid inhalation by working in fume hoods. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can catalytic synthesis of this compound be optimized to minimize byproducts and improve scalability?

  • Methodological Answer : Employ design of experiments (DoE) to test variables like catalyst loading (e.g., 5–10 mol% Ir), temperature (50–80°C), and solvent polarity. Kinetic studies using GC or HPLC can track hydrogen evolution as a byproduct, with higher temperatures (70–75°C) reducing reaction time from 24 to 12 hours while maintaining yields >80% . Consider green chemistry approaches (e.g., aqueous solvents) to reduce waste.

Q. What role do substituent modifications play in the biological activity of this compound derivatives, and how are SAR studies designed?

  • Methodological Answer : Introduce substituents (e.g., trifluoromethyl, chloro, or methoxy groups) at the quinoxaline core to modulate electronic and steric effects. For SAR, synthesize derivatives via nucleophilic substitution or cross-coupling reactions and test antimicrobial activity using MIC assays against Gram-positive/negative bacteria. Compare activity trends with computational models (e.g., molecular docking) to identify binding interactions .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound across studies?

  • Methodological Answer : Conduct reproducibility audits by replicating methods under identical conditions (catalyst, solvent, temperature). Use HPLC purity assays to quantify impurities and XRD to confirm crystallinity differences. For example, discrepancies in yields (e.g., 60% vs. 80%) may arise from trace moisture in solvents or incomplete catalyst activation .

Q. What advanced applications does this compound have in materials science, such as organic electronics or photovoltaics?

  • Methodological Answer : Explore its use as a hole-transporting material in OLEDs by measuring photoluminescence quantum yield (PLQY) and singlet-triplet energy gaps (ΔEST). Derivatives with diphenylaminocarbazole donors have achieved near-100% PLQY by optimizing ΔEST to ~0 eV. Characterize thin films via AFM and UV-Vis spectroscopy to assess morphology and absorption maxima .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.